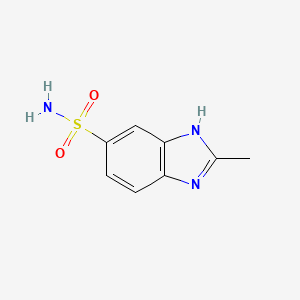

2-methyl-1H-1,3-benzodiazole-5-sulfonamide

Description

Properties

IUPAC Name |

2-methyl-3H-benzimidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-5-10-7-3-2-6(14(9,12)13)4-8(7)11-5/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMNETJGBWEEEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetic Acid-Mediated Cyclization

A widely adopted method utilizes acetic acid as both reactant and catalyst. In this approach, o-phenylenediamine reacts with acetic acid in toluene under reflux conditions (110–120°C) for 2–12 hours. The methyl group at position 2 is introduced via nucleophilic substitution during cyclization. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Toluene | Prevents side reactions; aids in azeotropic water removal |

| Temperature | 110–120°C (reflux) | Higher temps reduce reaction time but risk decomposition |

| Stoichiometry | 1:1 (diamine:acetic acid) | Excess acid improves conversion but complicates purification |

| Reaction Time | 6–8 hours | Shorter durations yield incomplete cyclization |

Post-reaction, the mixture is cooled to 0–30°C, crystallized, and filtered to isolate 2-methylbenzimidazole as a white solid. Yields typically exceed 85% under optimized conditions.

Alternative Cyclization Agents

Polyphosphoric acid (PPA) and hydrochloric acid (HCl) have been used in analogous syntheses. PPA facilitates cyclization at lower temperatures (80–90°C) but requires stringent moisture control. HCl-mediated routes, while faster, often produce hydrochloride salts that necessitate neutralization steps.

Sulfonation of 2-Methylbenzimidazole

Introducing the sulfonamide group at position 5 requires directed sulfonation followed by functional group transformation.

Chlorosulfonation Reaction

Chlorosulfonic acid (ClSO₃H) is the reagent of choice for sulfonation due to its high electrophilicity. The reaction proceeds via electrophilic aromatic substitution, with regioselectivity governed by the electron-donating methyl group and the benzimidazole ring’s electronic landscape.

| Condition | Specification | Rationale |

|---|---|---|

| Chlorosulfonic Acid | 1.5–2.0 equivalents | Ensures complete sulfonation without over-sulfonation |

| Temperature | 0–5°C (initial), then 25°C | Low temps control exothermicity; gradual warming ensures completion |

| Reaction Time | 4–6 hours | Prolonged durations risk di-sulfonation |

The product, 2-methylbenzimidazole-5-sulfonic acid, is isolated via precipitation in ice-water and purified by recrystallization from ethanol.

Sulfonyl Chloride Formation

The sulfonic acid intermediate is converted to sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

| Reagent | Conditions | Advantages |

|---|---|---|

| PCl₅ | Reflux in dichloroethane (DCE), 4–6 hours | High conversion (>90%) |

| SOCl₂ | 60–70°C, 2–3 hours | Simplified workup; gaseous byproducts |

The sulfonyl chloride is typically used in situ without isolation due to its hygroscopic nature.

Sulfonamide Formation via Aminolysis

The final step involves reacting the sulfonyl chloride with ammonia to yield the sulfonamide.

Aqueous Ammonia Treatment

Aqueous ammonia (25–30% w/w) is added dropwise to a solution of sulfonyl chloride in tetrahydrofuran (THF) at 0–5°C. The reaction is stirred for 2–4 hours, after which the product precipitates.

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Ammonia Stoichiometry | 3–4 equivalents | Ensures complete conversion |

| Solvent | THF/water (3:1) | Balances solubility and reactivity |

| pH Control | Maintain pH 8–9 | Prevents hydrolysis of sulfonamide |

The crude product is filtered, washed with cold water, and dried under vacuum to yield 2-methyl-1H,3-benzodiazole-5-sulfonamide.

Industrial-Scale Adaptations

Continuous flow reactors enhance scalability and safety. In one configuration, sulfonyl chloride and ammonia are fed into a tubular reactor at 50°C with a residence time of 10–15 minutes. This method achieves >95% conversion and reduces byproduct formation compared to batch processes.

Characterization and Quality Control

Critical analytical data for 2-methyl-1H,3-benzodiazole-5-sulfonamide include:

¹H NMR (DMSO-d₆) :

-

δ 2.58 (s, 3H, CH₃)

-

δ 7.45–8.20 (m, 3H, aromatic H)

-

δ 7.92 (s, 2H, SO₂NH₂)

FT-IR (KBr) :

-

1330 cm⁻¹ and 1160 cm⁻¹ (S=O asymmetric and symmetric stretching)

-

3270 cm⁻¹ (N-H stretching)

Elemental Analysis :

-

Calculated for C₈H₉N₃O₂S: C 45.49%, H 4.29%, N 19.89%

-

Observed: C 45.32%, H 4.35%, N 19.75%

Challenges and Optimization Strategies

Regioselectivity in Sulfonation

The methyl group at position 2 directs sulfonation to position 5 or 6, depending on reaction conditions. Low temperatures (0–5°C) favor position 5, while higher temps (>30°C) lead to a 5:4 positional isomer mixture. Computational studies suggest that the transition state for 5-sulfonation is 2.3 kcal/mol lower in energy than 6-sulfonation, explaining the kinetic preference.

Purity Enhancement

Common impurities include di-sulfonated byproducts and unreacted o-phenylenediamine. Silica gel chromatography (ethyl acetate/hexane, 1:1) effectively removes these, achieving >99% purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-1,3-benzodiazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides, including 2-methyl-1H-1,3-benzodiazole-5-sulfonamide, are known for their antimicrobial properties. They function by inhibiting bacterial growth through the blockade of folate biosynthesis. Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various pathogens.

Case Study:

A study synthesized several sulfonamide derivatives and evaluated their antimicrobial efficacy. The results indicated that certain derivatives showed potent activity against resistant strains of bacteria, highlighting the potential of this compound in overcoming antibiotic resistance .

Anti-inflammatory Properties

The anti-inflammatory effects of sulfonamides are well-documented. This compound has been shown to inhibit inflammatory mediators and pathways.

Research Findings:

In vitro studies have reported that this compound exhibits strong anti-inflammatory activity with IC50 values comparable to established anti-inflammatory drugs like diclofenac. For instance, compounds derived from this sulfonamide demonstrated IC50 values significantly lower than those of conventional treatments .

Anticancer Applications

Recent investigations have revealed that this compound possesses anticancer properties. Its derivatives have been explored for their ability to inhibit the proliferation of various cancer cell lines.

Mechanism of Action:

The mechanism involves the inhibition of specific enzymes such as carbonic anhydrase isoforms and VEGFR-2, which are crucial in tumor growth and metastasis. Studies have found that certain derivatives effectively induce cell cycle arrest and apoptosis in cancer cells .

Table 1: Summary of Biological Activities

| Activity | Efficacy | Reference |

|---|---|---|

| Antimicrobial | Effective against resistant strains | |

| Anti-inflammatory | IC50 values lower than diclofenac | |

| Anticancer | Induces apoptosis in cancer cells |

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that can be optimized to enhance its biological activity. Modifications at different positions on the benzodiazole ring can lead to improved pharmacological profiles.

Research Insights:

Studies indicate that introducing different substituents can significantly affect the compound's solubility and bioavailability, thereby enhancing its therapeutic potential .

Mechanism of Action

The mechanism of action of 2-methyl-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound’s ability to interact with DNA and proteins also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-1H-1,3-Benzodiazole-5-Sulfonamide

- Molecular Formula : C₇H₆ClN₃O₂S

- Molecular Weight : 231.65 g/mol

- CAS : 1820648-83-6

- Key Differences: The methyl group in the target compound is replaced by a chlorine atom at position 2.

5-Methyl-1H-Benzimidazole

- Molecular Formula : C₈H₈N₂

- CAS : 614-97-1

- Key Differences :

2-Phenylbenzimidazole-5-Sulfonic Acid (Ensulizole)

- Molecular Formula : C₁₃H₁₀N₂O₃S

- Molecular Weight : 274.3 g/mol

- CAS : 27503-81-7

- Key Differences :

2-Amino-1,3-Benzoxazole-5-Sulfonamide

- Molecular Formula : C₇H₇N₃O₃S

- Molecular Weight : 213.21 g/mol

- CAS : 1479273-05-6

- Key Differences: The benzodiazole ring is replaced by a benzoxazole (oxygen instead of nitrogen at position 1).

Physicochemical and Functional Comparisons

| Property | 2-Methyl-1H-1,3-Benzodiazole-5-Sulfonamide | 2-Chloro Derivative | Ensulizole | 2-Amino-Benzoxazole Analog |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 211.24 | 231.65 | 274.3 | 213.21 |

| Polarity | Moderate (sulfonamide) | High (Cl, sulfonamide) | High (sulfonic acid) | Moderate (sulfonamide, -NH₂) |

| Solubility | Likely moderate in polar solvents | Low (Cl increases hydrophobicity) | High in alkaline conditions | Moderate to high |

| Biological Relevance | Potential enzyme inhibition | Unreported | UV absorption | Enhanced binding affinity |

Biological Activity

2-Methyl-1H-1,3-benzodiazole-5-sulfonamide is a sulfonamide compound notable for its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This compound features a unique benzodiazole ring structure combined with a sulfonamide group, which enhances its pharmacological properties. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C8H10N2O2S

- Molecular Weight : 186.24 g/mol

- Functional Groups : Sulfonamide (-SO2NH2) and benzodiazole ring

The presence of the sulfonamide group is crucial for its biological activity, particularly in inhibiting bacterial growth by interfering with folic acid synthesis, a vital process for bacterial proliferation .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It acts primarily by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication. Research indicates that it exhibits potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 μg/mL |

| Streptococcus faecalis | 8 μg/mL |

| Methicillin-resistant Staphylococcus aureus | 4 μg/mL |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in cancer research. Studies have indicated that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer).

| Cell Line | IC50 Value (μM) |

|---|---|

| MDA-MB-231 | 16.38 |

| HepG-2 | 29.39 |

The anticancer mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Inhibition of Folate Synthesis : By mimicking para-aminobenzoic acid (PABA), it competitively inhibits dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

- Interaction with Enzymes : The compound can interact with various enzymes involved in metabolic pathways, potentially leading to altered cellular functions that inhibit proliferation .

- Metal Ion Complexation : Research has shown that it can form stable complexes with metal ions, influencing its biological activity .

Case Studies

Several studies have explored the biological activities of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy against common pathogens and found that it exhibited significant activity comparable to standard antibiotics like amikacin .

- Anticancer Research : In vitro studies demonstrated that derivatives of this compound were effective against multiple cancer cell lines, with IC50 values indicating strong antiproliferative activity .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts at the molecular level with target enzymes, revealing potential pathways for drug design .

Q & A

Q. What are the optimal synthetic routes for 2-methyl-1H-1,3-benzodiazole-5-sulfonamide, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via coupling reactions involving sulfonamide intermediates and benzimidazole precursors. For example, solvent-free reductive amination with aldehydes (e.g., using hydrazine hydrate in absolute ethanol under reflux for 4 hours) is effective . Purity validation requires HPLC (e.g., C18 column with chloroform:methanol [7:3] mobile phase) and TLC monitoring. Mass spectrometry and NMR (¹H/¹³C) confirm structural integrity .

| Key Synthesis Parameters |

|---|

| Solvent: Absolute ethanol |

| Catalyst: Hydrazine hydrate |

| Reaction Time: 4 hours |

| Monitoring: TLC (chloroform:methanol 7:3) |

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies should be conducted using thermal analysis (DSC/TGA) to assess decomposition temperatures. Long-term stability requires storage at controlled temperatures (e.g., -20°C, 4°C, 25°C) with periodic HPLC analysis to detect degradation products. UV-Vis spectroscopy can monitor absorbance changes indicative of structural breakdown .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is preferred. Use a C18 column and gradient elution (e.g., acetonitrile:water with 0.1% trifluoroacetic acid). For trace analysis, LC-MS/MS in positive ion mode enhances sensitivity. Validate methods via spike-recovery experiments and calibration curves (R² > 0.99) .

Q. How can solubility challenges for this compound in aqueous buffers be addressed?

- Methodological Answer : Employ co-solvents like DMSO (≤1% v/v) or cyclodextrins to enhance solubility. Determine the Hansen solubility parameters (HSPs) to identify optimal solvents. Alternatively, synthesize prodrugs (e.g., ester derivatives) to improve hydrophilicity .

Advanced Research Questions

Q. How can reaction mechanisms for this compound derivatization be elucidated?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or ²H) to track reaction pathways. Computational modeling (DFT or MD simulations) predicts intermediate states. Pair experimental data (e.g., NMR kinetics) with in situ IR spectroscopy to identify transient species .

Q. What experimental design strategies optimize yield in multi-step syntheses?

- Methodological Answer : Apply factorial design (e.g., 2^k or Box-Behnken) to screen variables like temperature, solvent polarity, and catalyst loading. Response Surface Methodology (RSM) refines optimal conditions. For example, a 3-factor design might test:

| Factor | Range |

|---|---|

| Temperature | 60–100°C |

| Solvent | Ethanol/DMF |

| Catalyst | 0.5–2.0 eq |

| Statistical software (e.g., Minitab) analyzes interactions and identifies significant parameters . |

Q. How should contradictory biological activity data for sulfonamide derivatives be resolved?

- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) to rule out false positives. Use structure-activity relationship (SAR) studies to isolate critical functional groups. For example, methylation at the 2-position may enhance membrane permeability, altering observed activity .

Q. What computational tools predict the binding affinity of this compound with target proteins?

Q. How can researchers mitigate side reactions during sulfonamide functionalization?

- Methodological Answer : Protect reactive sites (e.g., NH groups via Boc protection) before derivatization. Use low-temperature conditions (-78°C) for electrophilic substitutions. Monitor reaction progress with real-time HPLC-MS to detect byproducts early .

Data Contradiction and Validation

Q. How to address discrepancies in reported melting points or spectral data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.